Cas no 2090958-99-7 (3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile)
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2090958-99-7
- F1907-7823
- 3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile
- AKOS026712166
- 1-Pyrrolidinepropanenitrile, 3-ethoxy-4-hydroxy-β-oxo-
- 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile
-
- Inchi: 1S/C9H14N2O3/c1-2-14-8-6-11(5-7(8)12)9(13)3-4-10/h7-8,12H,2-3,5-6H2,1H3
- InChI Key: VUWYQIHSMJZIIY-UHFFFAOYSA-N
- SMILES: O(CC)C1CN(C(CC#N)=O)CC1O
Computed Properties
- Exact Mass: 198.10044231g/mol
- Monoisotopic Mass: 198.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 73.6Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3(Predicted)
- Boiling Point: 406.0±45.0 °C(Predicted)
- pka: 4.31±0.60(Predicted)
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E213466-100mg |
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile |
2090958-99-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E213466-500mg |
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile |
2090958-99-7 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E213466-1g |
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile |
2090958-99-7 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F1907-7823-0.25g |
3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile |
2090958-99-7 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7823-0.5g |
3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile |
2090958-99-7 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7823-1g |
3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile |
2090958-99-7 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7823-2.5g |
3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile |
2090958-99-7 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7823-5g |
3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile |
2090958-99-7 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7823-10g |
3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile |
2090958-99-7 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
Additional information on 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile
Introduction to 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile (CAS No. 2090958-99-7)
3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile, identified by its Chemical Abstracts Service (CAS) number 2090958-99-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a pyrrolidine core with ethoxy and hydroxyl substituents, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery. The compound’s unique structure, combining a nitrile group with a reactive hydroxyl moiety, positions it as a promising candidate for further exploration in the development of novel therapeutic agents.
The pyrrolidine ring is a common motif in biologically active molecules, often found in natural products and synthetic drugs due to its ability to mimic secondary amine structures found in biological systems. In 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile, the presence of both an ethoxy group and a hydroxyl group on the pyrrolidine ring introduces additional functional diversity, enabling various chemical modifications and interactions with biological targets. The nitrile group further enhances the compound’s reactivity, making it suitable for further derivatization and functionalization.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such structural features in drug design. The ethoxy and hydroxyl substituents on the pyrrolidine ring can influence the compound’s solubility, metabolic stability, and binding affinity to biological targets. Studies have shown that modifications in this region can significantly alter pharmacokinetic properties, making 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile a versatile starting point for designing molecules with tailored biological activities.
In the context of modern drug discovery, small molecules like 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile are often screened for their potential to interact with specific enzymes or receptors involved in disease pathways. The hydroxyl group, in particular, can serve as a hydrogen bond acceptor or donor, crucial for optimizing binding interactions. Additionally, the nitrile group can participate in polar interactions or undergo hydrolysis to form carboxylic acids, further expanding the compound’s potential applications.
Current research in medicinal chemistry emphasizes the development of multifunctional compounds that can address complex diseases through multiple mechanisms of action. The structural features of 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile, including its pyrrolidine core and functional groups, make it an attractive candidate for such efforts. For instance, derivatives of this compound could be designed to inhibit key enzymes involved in metabolic disorders or to modulate signaling pathways relevant to inflammatory diseases.
The synthesis of 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile involves multi-step organic reactions that highlight the compound’s synthetic accessibility while maintaining high purity standards. Key synthetic steps typically include condensation reactions to form the pyrrolidine ring followed by functional group transformations to introduce the ethoxy and hydroxyl groups. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing costs and improving yields.
The pharmacological potential of 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile has been explored through various experimental approaches. In vitro assays have been conducted to evaluate its interaction with enzymes such as kinases or phosphodiesterases, which are critical targets in oncology and neurology research. Preliminary results suggest that derivatives of this compound may exhibit inhibitory activity against certain therapeutic targets, warranting further investigation.
The role of computational tools in drug discovery cannot be overstated. Molecular docking studies have been employed to predict how 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)-3-oxopropanenitrile might bind to biological targets based on its three-dimensional structure. These simulations provide valuable insights into potential binding modes and can guide experimental design by highlighting key interactions between the compound and its target proteins or nucleic acids.
In conclusion, 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yi)-3-oxtropropanenitrite (CAS No. 2090958997) represents a promising scaffold for pharmaceutical development due to its unique structural features and potential biological activities. The combination of an ethoxy group, a hydroxyl group, and a nitrile moiety on a pyrrolidine core offers numerous opportunities for further exploration. As research continues to uncover new therapeutic targets and innovative drug design strategies, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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